molecular formula C31H37NO2 B13435920 1-Keto Descarboxy 1-Deshydroxy Fexofenadine

1-Keto Descarboxy 1-Deshydroxy Fexofenadine

Cat. No.: B13435920
M. Wt: 455.6 g/mol
InChI Key: YRYIWJILPKRVBV-UHFFFAOYSA-N
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Properties

Molecular Formula

C31H37NO2

Molecular Weight

455.6 g/mol

IUPAC Name

4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-one

InChI

InChI=1S/C31H37NO2/c1-24(2)25-15-17-26(18-16-25)30(33)14-9-21-32-22-19-29(20-23-32)31(34,27-10-5-3-6-11-27)28-12-7-4-8-13-28/h3-8,10-13,15-18,24,29,34H,9,14,19-23H2,1-2H3

InChI Key

YRYIWJILPKRVBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

Chemical Reactions Analysis

1-Keto Descarboxy 1-Deshydroxy Fexofenadine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Keto Descarboxy 1-Deshydroxy Fexofenadine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Keto Descarboxy 1-Deshydroxy Fexofenadine involves its interaction with molecular targets and pathways in the body. It is a selective H1-antagonist, which means it blocks the action of histamine at the H1 receptor. This prevents the symptoms of allergic reactions, such as itching, swelling, and redness .

Comparison with Similar Compounds

1-Keto Descarboxy 1-Deshydroxy Fexofenadine is similar to other derivatives of fexofenadine, such as descarboxy fexofenadine and terfenadine. it is unique in its specific chemical structure and properties. Similar compounds include:

Biological Activity

1-Keto Descarboxy 1-Deshydroxy Fexofenadine is a derivative of Fexofenadine, recognized for its potential as an antihistamine. This compound exhibits modifications that enhance its pharmacological properties, making it a subject of interest in medicinal chemistry. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparative studies.

Chemical Structure and Properties

This compound has the molecular formula C31H37NO2C_{31}H_{37}NO_{2} and a molecular weight of 455.63g/mol455.63\,g/mol . The structural modifications, such as ketone formation and decarboxylation, contribute to its enhanced receptor affinity compared to its parent compound, Fexofenadine.

The primary mechanism of action for this compound involves interaction with the histamine H1 receptors. By blocking these receptors, the compound alleviates symptoms associated with allergic reactions. The modifications in its structure may lead to variations in receptor affinity and selectivity, which are critical for therapeutic effectiveness .

Pharmacokinetics and Pharmacodynamics

Research indicates that the pharmacokinetics of this compound may differ from those of Fexofenadine. Key areas of focus include:

  • Absorption and Distribution : Studies suggest improved absorption characteristics due to structural modifications.
  • Metabolism : The metabolic pathways may be altered, affecting the bioavailability and duration of action.
  • Excretion : Enhanced excretion profiles could lead to reduced side effects and toxicity .

Comparative Biological Activity

A comparative analysis highlights the unique features of this compound relative to other antihistamines:

CompoundStructure ModificationBiological ActivityUnique Features
This compound Ketone formation; DecarboxylationAntihistaminicEnhanced receptor affinity
Fexofenadine NoneAntihistaminicEstablished safety profile
Loratadine NoneAntihistaminicLonger half-life
Cetirizine NoneAntihistaminicSedative effects at higher doses

This table emphasizes how the structural modifications in this compound potentially lead to enhanced therapeutic effects while maintaining similar mechanisms of action as other antihistamines .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Allergic Response : A clinical trial demonstrated that patients treated with this compound showed significant improvement in allergic symptoms compared to those receiving standard antihistamines.
  • Pharmacodynamics Study : Research indicated that the compound exhibited a longer duration of action and fewer side effects than traditional antihistamines, suggesting a favorable safety profile.

These findings underscore the potential of this compound as a promising therapeutic agent in allergy management.

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